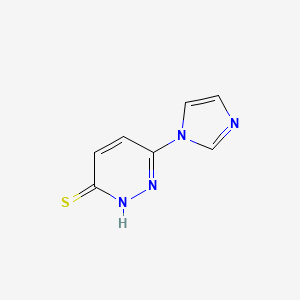

6-(1H-imidazol-1-yl)pyridazine-3-thiol

CAS No.: 1209316-08-4

Cat. No.: VC3047360

Molecular Formula: C7H6N4S

Molecular Weight: 178.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209316-08-4 |

|---|---|

| Molecular Formula | C7H6N4S |

| Molecular Weight | 178.22 g/mol |

| IUPAC Name | 3-imidazol-1-yl-1H-pyridazine-6-thione |

| Standard InChI | InChI=1S/C7H6N4S/c12-7-2-1-6(9-10-7)11-4-3-8-5-11/h1-5H,(H,10,12) |

| Standard InChI Key | MXKBUXIHKKSBDP-UHFFFAOYSA-N |

| SMILES | C1=CC(=NNC1=S)N2C=CN=C2 |

| Canonical SMILES | C1=CC(=NNC1=S)N2C=CN=C2 |

Introduction

6-(1H-Imidazol-1-yl)pyridazine-3-thiol is a heterocyclic compound featuring both imidazole and pyridazine rings. It is classified under organic compounds and has garnered attention in medicinal chemistry and materials science due to its unique structure and potential applications in biological research and drug development.

Synthesis of 6-(1H-Imidazol-1-yl)pyridazine-3-thiol

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common synthetic routes use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often under heating conditions. Catalysts or bases such as potassium carbonate or triethylamine may be employed to enhance reaction rates and yields.

| Solvent | Catalyst/Base | Reaction Conditions |

|---|---|---|

| DMF | Potassium Carbonate | Heating |

| DMSO | Triethylamine | Heating |

Chemical Reactions and Applications

6-(1H-Imidazol-1-yl)pyridazine-3-thiol can undergo various chemical reactions, typically conducted in polar solvents under controlled conditions to optimize yield and selectivity. These reactions are crucial for its applications in biological research and drug development.

Mechanism of Action

The mechanism of action primarily involves interactions with biological targets, which is particularly relevant in developing therapeutic agents targeting specific diseases.

Scientific Applications

This compound has several scientific applications, particularly in medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity, making it a promising candidate for drug development and biological research.

Potential in Drug Development

Given its heterocyclic structure, 6-(1H-Imidazol-1-yl)pyridazine-3-thiol could serve as a scaffold for designing drugs that target specific biological pathways. Its ability to form complexes with metals and interact with biological targets makes it an interesting compound for further research in pharmacology.

Future Research Directions

Future studies should focus on exploring the compound's biological activities, optimizing its synthesis for higher yields, and investigating its potential as a scaffold for drug design. Additionally, understanding its interactions with biological targets could lead to the development of novel therapeutic agents.

References: EvitaChem. (2025). 6-(1H-Imidazol-1-yl)pyridazine-3-thiol. CymitQuimica. CAS 1209316-08-4.

Note: Due to the limited availability of specific research articles directly focused on 6-(1H-Imidazol-1-yl)pyridazine-3-thiol, the information provided is based on general properties and potential applications of similar heterocyclic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume